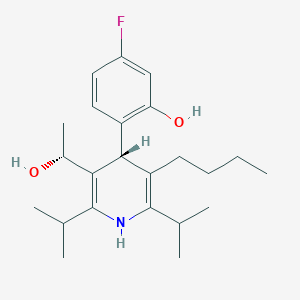

3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)

Description

The compound 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) is a structurally complex pyridinemethanol derivative. Its key features include:

- A pyridine ring substituted at position 3 with a hydroxymethyl group.

- A 4-fluoro-2-hydroxyphenyl group at position 4, contributing aromaticity and electronic effects.

- Sterically bulky substituents: a butyl chain at position 5 and two isopropyl groups (1-methylethyl) at positions 2 and 5.

- Chiral centers at the aR and 4R configurations, which may influence its biological activity and reactivity .

This compound is distinct from simpler pyridinemethanol derivatives due to its multi-substituted framework, which enhances steric hindrance and alters electronic properties. These modifications likely impact its solubility, stability, and interactions in catalytic or biological systems.

Properties

Molecular Formula |

C23H34FNO2 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-[(4R)-3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |

InChI |

InChI=1S/C23H34FNO2/c1-7-8-9-18-21(17-11-10-16(24)12-19(17)27)20(15(6)26)23(14(4)5)25-22(18)13(2)3/h10-15,21,25-27H,7-9H2,1-6H3/t15-,21-/m1/s1 |

InChI Key |

QQZZWLWHWXXPBP-QVKFZJNVSA-N |

Isomeric SMILES |

CCCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Canonical SMILES |

CCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the butyl, fluoro, and isopropyl groups through various substitution reactions. The hydroxyl group is then added via a hydroxylation reaction. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the identification of the most effective reaction conditions, minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluoro group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The butyl and isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the butyl group can produce a variety of alkylated derivatives.

Scientific Research Applications

3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, its hydroxyl and fluoro groups may interact with hydrogen-bonding sites, while the butyl and isopropyl groups provide hydrophobic interactions.

Comparison with Similar Compounds

Pyridinemethanol Isomers (2-, 3-, and 4-Pyridinemethanol)

Simpler pyridinemethanol isomers differ in the position of the hydroxymethyl group on the pyridine ring. Key distinctions include:

- Reactivity with TsCl: 3-Pyridinemethanol reacts with toluenesulfonyl chloride (TsCl) to form chlorides in lower yields (Table 3, entry 1–3) compared to 2- and 4-pyridinemethanol derivatives. This suggests steric or electronic challenges in nucleophilic substitution for the 3-isomer .

- Photocatalytic Oxidation: Under UVA light with TiO₂ catalysts, 3-pyridinemethanol oxidizes to 3-pyridinemethanal and vitamin B3 (nicotinic acid) with up to 96% total selectivity (Table 5). In contrast, oxidation of glycerol (a non-aromatic alcohol) yields less selective aliphatic products, highlighting the role of aromatic stabilization in reaction pathways .

Substituted 3-Pyridinemethanol Derivatives

The target compound shares structural motifs with other substituted 3-pyridinemethanols, such as:

- 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl (CAS 334992-01-7): Differs only in the alkyl chain length (propyl vs. butyl at position 5).

- Nicotinyl alcohol (3-pyridinemethanol): A simpler derivative lacking substituents. It is a known fermentation product and precursor to vitamin B3 . The target compound’s additional substituents likely reduce its metabolic turnover compared to nicotinyl alcohol.

Photocatalytic Performance

The target compound’s photocatalytic behavior can be inferred from studies on simpler 3-pyridinemethanol derivatives:

- This suggests that aromatic alcohols like 3-pyridinemethanol desorb more easily from TiO₂ surfaces, minimizing over-oxidation .

- Reaction Mechanism :

- Oxidation proceeds via hydroxyl radical attack, forming 3-pyridinemethanal, which is further oxidized to vitamin B3. The bulky substituents in the target compound may slow this process but improve selectivity by shielding reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.